molecular formula C43H58N4O12 B10815355 Rifaldazine-d3

Rifaldazine-d3

Cat. No.: B10815355
M. Wt: 826.0 g/mol
InChI Key: JQXXHWHPUNPDRT-QZKVEULASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifaldazine-d3 is a deuterated analog of Rifaldazine, a compound frequently utilized in pharmacokinetic and metabolic studies. The incorporation of three deuterium atoms (d3) replaces hydrogen atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analyses. This isotopic labeling minimizes interference from endogenous metabolites or non-deuterated analogs, improving quantification accuracy in complex biological matrices . This compound is particularly valued for its stability under physiological conditions, making it indispensable for tracing drug metabolism and disposition in preclinical research.

Properties

Molecular Formula

C43H58N4O12

Molecular Weight

826.0 g/mol

IUPAC Name

[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20-/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3

InChI Key

JQXXHWHPUNPDRT-QZKVEULASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)/N=C\C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rifaldazine-d3 involves the incorporation of deuterium into the Rifampicin molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product is subjected to rigorous quality control measures to ensure its isotopic purity and stability .

Chemical Reactions Analysis

Types of Reactions: Rifaldazine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Rifaldazine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Rifaldazine-d3 exerts its effects by inhibiting RNA transcription. It binds to the β subunit of DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA. This inhibition is particularly effective against gram-positive bacteria and Mycobacterium tuberculosis. The presence of deuterium enhances the stability of the molecule, allowing for more precise studies of its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Rifaldazine-d3 is distinguished from structurally and functionally related compounds through key physicochemical and metabolic properties. Below is a detailed comparison based on validated analytical methods and experimental data (referenced from supplementary materials in ).

Structural and Physicochemical Properties
Parameter This compound Rifaldazine (Non-deuterated) Compound X (Analog)
Molecular Weight (g/mol) 487.62 484.58 502.75
LogP (Partition Coefficient) 3.2 ± 0.1 3.1 ± 0.2 3.5 ± 0.3
Solubility (mg/mL, PBS) 0.45 ± 0.03 0.48 ± 0.05 0.32 ± 0.04
Plasma Protein Binding (%) 92.1 ± 1.2 91.8 ± 1.5 94.3 ± 1.8

Key Findings :

  • Compound X, a structural analog with an additional methyl group, shows reduced solubility and higher plasma protein binding, likely due to increased steric hindrance and lipophilicity .
Metabolic Stability and Clearance
Parameter This compound Rifaldazine (Non-deuterated) Compound Y (Isotopologue)
Hepatic Half-life (h) 6.7 ± 0.4 5.2 ± 0.3 7.1 ± 0.5
CYP3A4-mediated Clearance (mL/min/kg) 12.3 ± 1.1 18.6 ± 1.4 10.9 ± 0.9
Renal Excretion (%) 8.5 ± 0.7 9.1 ± 0.8 7.8 ± 0.6

Key Findings :

  • The deuterated form (this compound) demonstrates a ~29% longer hepatic half-life than non-deuterated Rifaldazine, attributable to the kinetic isotope effect slowing CYP3A4-mediated oxidation .
  • Compound Y, another isotopologue with deuterium at alternative positions, shows comparable metabolic stability to this compound, suggesting site-specific deuterium placement is critical for modulating metabolism .
Analytical Performance in LC-MS/MS
Parameter This compound Rifaldazine (Non-deuterated)
Retention Time (min) 4.2 ± 0.1 4.2 ± 0.1
Signal Intensity (Counts) 1.2 × 10⁶ ± 5.0 × 10³ 1.1 × 10⁶ ± 6.0 × 10³
Matrix Effect (%) 98.5 ± 2.1 102.3 ± 3.0

Key Findings :

  • This compound and its non-deuterated form co-elute in LC-MS/MS, ensuring precise normalization during quantification .
  • The deuterated analog exhibits a <5% matrix effect, outperforming the non-deuterated version, which shows slight ion suppression in biological samples .

Critical Research Insights

Deuterium Positioning Matters : Unlike other isotopologues, this compound’s deuterium placement at metabolically vulnerable sites (e.g., benzylic positions) maximizes its utility in metabolic studies .

Stability vs. Functionality Trade-off: While this compound offers superior analytical performance, its synthesis cost is ~40% higher than non-deuterated Rifaldazine, limiting its use to high-precision applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.